molecular formula C18H21N5O3S B2704892 2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1351646-89-3

2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2704892
CAS No.: 1351646-89-3
M. Wt: 387.46
InChI Key: DMWOMBSKIOIXCD-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, an imidazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone.

    Coupling Reactions: The imidazole and pyridazine intermediates are then coupled using a suitable linker, such as an ethyl group, under conditions that promote nucleophilic substitution.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include dihydro derivatives of the imidazole and pyridazine rings.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in bacteria, thus exhibiting antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

Uniqueness

2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its combination of an imidazole ring, a pyridazine ring, and a sulfonamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler sulfonamides or pyridazine derivatives.

Properties

IUPAC Name

2,4-dimethyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-13-4-5-16(14(2)12-13)27(25,26)20-9-11-23-18(24)7-6-17(21-23)22-10-8-19-15(22)3/h4-8,10,12,20H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWOMBSKIOIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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